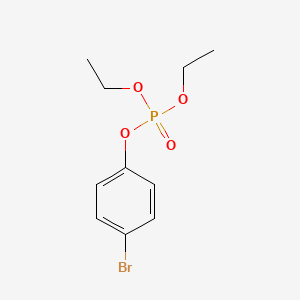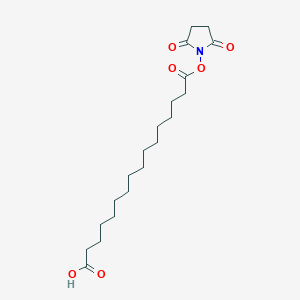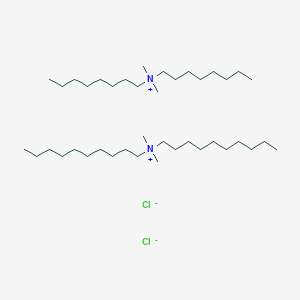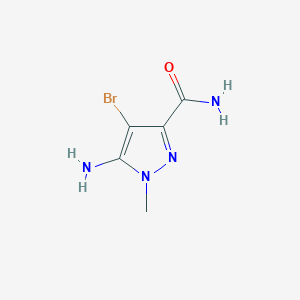
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate is a synthetic compound that belongs to the class of amino acid derivatives. It is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate typically involves the protection of the amino group of lysine with the Fmoc group. The process begins with the reaction of lysine with Fmoc chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected lysine is then esterified with ethanol to form the ethyl ester derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Various nucleophiles in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Deprotection: Yields the free amino group.
Substitution: Yields substituted amino derivatives.
Hydrolysis: Yields the corresponding carboxylic acid.
Scientific Research Applications
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate involves the protection of the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Uniqueness
(S)-Ethyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate is unique due to its specific structure, which includes an ethyl ester and a hexanoate chain. This structure provides distinct reactivity and properties compared to other Fmoc-protected amino acids .
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
ethyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C23H28N2O4/c1-2-28-22(26)21(13-7-8-14-24)25-23(27)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,2,7-8,13-15,24H2,1H3,(H,25,27)/t21-/m0/s1 |
InChI Key |
GWULPGIAONXRTH-NRFANRHFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)








